molecular formula C19H19NO2 B5119698 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline

8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline

Cat. No.: B5119698
M. Wt: 293.4 g/mol
InChI Key: AHMIMAWLNXFELC-UHFFFAOYSA-N
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Description

8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline is a chemical compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound features a quinoline core substituted with a 2-(2,5-dimethylphenoxy)ethoxy group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 2,5-dimethylphenol.

    Etherification: The 2,5-dimethylphenol undergoes etherification with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol.

    Substitution Reaction: The 2-(2,5-dimethylphenoxy)ethanol is then reacted with quinoline under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenoxy derivatives.

Scientific Research Applications

8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate biochemical pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline: This compound has a similar structure but with a chlorine atom at the 4-position of the phenoxy group.

    8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline: This compound features an additional ethoxy group in the side chain.

Uniqueness

8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 2,5-dimethylphenoxy group can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-8-9-15(2)18(13-14)22-12-11-21-17-7-3-5-16-6-4-10-20-19(16)17/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIMAWLNXFELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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